Historical Use in Anesthesia: Propoxycaine hydrochloride was previously used as a local anesthetic in dentistry, often combined with procaine to achieve a faster onset and longer duration of numbness []. However, it was withdrawn from the market in the United States in 1996 due to safety concerns [].
Mechanism of Action: Research has shown that propoxycaine hydrochloride acts by reversibly blocking voltage-gated sodium channels in nerve cells. This disrupts the transmission of nerve impulses, leading to a loss of sensation in the affected area [].
Current Research Applications: While no longer used clinically, propoxycaine hydrochloride continues to be used in some scientific research settings. Here are two examples:
Propoxycaine hydrochloride is a local anesthetic belonging to the ester class, characterized by its rapid onset and prolonged duration of action compared to procaine hydrochloride. It was primarily utilized in dental procedures and minor surgeries to manage pain by blocking nerve impulses. Propoxycaine hydrochloride is the hydrochloride salt form of propoxycaine, a compound derived from para-aminobenzoic acid. Its chemical formula is with a molecular weight of approximately 330.85 g/mol .
The primary mechanism of action for propoxycaine hydrochloride involves the inhibition of voltage-gated sodium channels. This inhibition prevents the ionic flux necessary for the initiation and conduction of nerve impulses, leading to a loss of sensation in the targeted area. Hydrolysis of propoxycaine occurs in plasma and liver tissues, facilitated by plasma esterases, resulting in its breakdown into less active metabolites .
Propoxycaine hydrochloride exhibits significant biological activity as a local anesthetic. It effectively binds to and blocks voltage-gated sodium channels, which are crucial for nerve impulse conduction. This action results in analgesia during surgical procedures. Notably, studies have shown that propoxycaine can increase annular lipid fluidity in cell membranes, further supporting its role in modulating neural impulses .
The synthesis of propoxycaine hydrochloride typically involves the reaction between 4-amino-2-propoxybenzoic acid and diethylaminoethanol. The process includes:
This method allows for the efficient production of propoxycaine hydrochloride suitable for pharmaceutical applications .
Propoxycaine hydrochloride has been used primarily as a local anesthetic in various medical settings, including:
Despite its effectiveness, propoxycaine was removed from the market in the United States in 1996 due to safety concerns and the availability of safer alternatives .
Propoxycaine hydrochloride shares similarities with several other local anesthetics. Below is a comparison highlighting its uniqueness:
Compound Name | Type | Onset Time | Duration of Action | Unique Features |
---|---|---|---|---|
Procaine | Ester | Moderate | Short | First synthetic local anesthetic; less potent than propoxycaine |
Lidocaine | Amide | Rapid | Intermediate | More widely used; lower risk of allergic reactions |
Bupivacaine | Amide | Slow | Long | Greater potency; used for epidural anesthesia |
Tetracaine | Ester | Rapid | Long | Higher potency; used topically and for spinal anesthesia |
Propoxycaine's unique combination of rapid onset and longer duration compared to procaine makes it particularly effective for specific dental applications, although it has largely been replaced by safer alternatives .
Propoxycaine hydrochloride is characterized by its molecular formula C16H27ClN2O3, representing a compound with sixteen carbon atoms, twenty-seven hydrogen atoms, one chlorine atom, two nitrogen atoms, and three oxygen atoms [1] [2]. The molecular weight of propoxycaine hydrochloride is precisely 330.85 grams per mole, with the monoisotopic mass calculated at 330.171020 grams per mole [2] [7]. The average mass is reported as 330.853 grams per mole [7].
The compound maintains a formal charge of zero and consists of two covalently bonded units, indicating the presence of the organic base molecule and its associated hydrochloride salt component [17]. The molecular structure incorporates twenty-two heavy atoms, contributing to its substantial molecular framework [17].
Molecular Property | Value | Reference |
---|---|---|
Molecular Formula | C16H27ClN2O3 | [1] [2] |
Molecular Weight | 330.85 g/mol | [1] [2] [7] |
Monoisotopic Mass | 330.171020 g/mol | [2] [7] |
Average Mass | 330.853 g/mol | [7] |
Heavy Atom Count | 22 | [17] |
Formal Charge | 0 | [17] |
Covalently Bonded Units | 2 | [17] |
The International Union of Pure and Applied Chemistry nomenclature for propoxycaine hydrochloride is 2-(diethylamino)ethyl 4-amino-2-propoxybenzoate hydrochloride [1] [2] [11]. The base compound, without the hydrochloride salt, is systematically named as 2-(diethylamino)ethyl 4-amino-2-propoxybenzoate [9] [10].
According to Chemical Abstracts Service naming conventions, the compound is designated as 4-amino-2-propoxybenzoic acid 2-diethylaminoethyl ester hydrochloride [12]. This nomenclature emphasizes the ester linkage between the benzoic acid derivative and the aminoethyl moiety [12].
Alternative naming conventions include several variations that highlight different structural aspects of the molecule [1] [6] [12]. The compound is also known as 2-diethylaminoethyl 4-amino-2-propoxybenzoate hydrochloride and 2-diethylaminoethyl 2-propoxy-4-aminobenzoate hydrochloride [6] [12]. Historical trade names include Pravocaine hydrochloride, Blockain hydrochloride, and Ravocaine hydrochloride [1] [6] [12].
Research and development codes assigned to this compound include WIN 3459, NSC-760044, and EINECS 208-988-7 [1] [6]. The compound is officially registered under CAS Registry Number 550-83-4 [1] [2] [6].
Naming System | Chemical Name |
---|---|
IUPAC Name (Hydrochloride) | 2-(diethylamino)ethyl 4-amino-2-propoxybenzoate hydrochloride |
IUPAC Name (Base) | 2-(diethylamino)ethyl 4-amino-2-propoxybenzoate |
CAS Name | 4-Amino-2-propoxybenzoic acid 2-diethylaminoethyl ester hydrochloride |
Trade Names | Pravocaine hydrochloride, Blockain hydrochloride, Ravocaine hydrochloride |
Research Codes | WIN 3459, NSC-760044, EINECS 208-988-7 |
Propoxycaine hydrochloride exhibits a complex molecular architecture incorporating multiple functional groups that contribute to its chemical and biological properties [1] [2] [12]. The molecule contains a central aromatic benzene ring system that serves as the foundation for the para-aminobenzoic acid ester structure [1] [3] [12].
The primary amine group (-NH2) is positioned at the para position (position 4) of the benzene ring, which is essential for classification as a para-aminobenzoic acid derivative [1] [3] [12]. This functional group is critical for the compound's interaction with biological targets and contributes to its electron-donating properties [12].
An ether linkage in the form of a propoxy group (-OCH2CH2CH3) occupies the ortho position (position 2) of the benzene ring [1] [2] [12]. This propoxy substituent significantly influences the compound's lipophilicity and membrane penetration characteristics [14] . The ether oxygen atom serves as a hydrogen bond acceptor, contributing to the molecule's binding affinity [17].
The ester linkage (-COO-) connects the aromatic benzoic acid derivative to the aliphatic aminoethyl chain [1] [2] . This ester bond is crucial for the compound's biological activity and represents a hydrolyzable site that affects the compound's metabolic stability [29].
A tertiary amine group in the form of a diethylamino moiety (-N(C2H5)2) terminates the ethyl ester chain [1] [2] [11]. This basic functional group provides the molecule with its cationic character at physiological pH and enables ionic interactions with biological membranes [1] [2].
The hydrochloride salt formation involves the association of a chloride anion with the protonated tertiary amine group [1] [2]. This salt formation enhances the compound's water solubility compared to the free base form [12].
Functional Group | Chemical Structure | Position | Contribution |
---|---|---|---|
Aromatic Ring | Benzene ring (C6H4) | Central core | Electron system for binding |
Primary Amine | -NH2 | Para position | Para-aminobenzoic acid classification |
Ether Linkage | -OCH2CH2CH3 | Ortho position | Lipophilicity enhancement |
Ester Linkage | -COO- | Carboxyl carbon | Hydrolyzable site |
Tertiary Amine | -N(C2H5)2 | Terminal chain | Basicity and ionic interaction |
Hydrochloride Salt | Cl- | Ionic association | Water solubility |
Propoxycaine hydrochloride exhibits achiral stereochemical properties, indicating the absence of stereogenic centers within its molecular structure [4] [17]. The compound demonstrates no optical activity, which is consistent with its symmetric molecular architecture [4]. Detailed stereochemical analysis reveals zero defined stereocenters out of zero possible stereocenters, confirming the molecule's achiral nature [4] [17].
The absence of stereochemical complexity in propoxycaine hydrochloride distinguishes it from many other local anesthetic compounds that exhibit chiral properties [4]. This achiral characteristic means that the compound does not exist as enantiomers and does not require considerations of stereoisomeric differences in biological activity [4].
The molecular structure lacks asymmetric carbon atoms, eliminating the possibility of configurational isomerism [4] [17]. Additionally, the compound shows no defined bond stereocenters and no undefined bond stereocenters, further confirming its stereochemical simplicity [17].
The topological polar surface area of propoxycaine hydrochloride is calculated at 64.8 square angstroms, which reflects the spatial arrangement of polar functional groups within the molecule [17]. This parameter is significant for predicting molecular interactions with biological membranes and protein targets [17].
Stereochemical Parameter | Value | Significance |
---|---|---|
Stereochemistry | Achiral | No stereogenic centers |
Optical Activity | None | No rotation of polarized light |
Defined Stereocenters | 0/0 | No asymmetric carbon atoms |
Bond Stereocenters | 0 | No stereogenic bonds |
Topological Polar Surface Area | 64.8 Ų | Membrane interaction predictor |
The molecular geometry of propoxycaine hydrochloride is characterized by a planar aromatic benzene ring system with substituents extending in three-dimensional space [1] [2]. The benzene ring maintains its characteristic hexagonal structure with sp2 hybridization at each carbon atom [1] [2].
The ester linkage connecting the aromatic ring to the aminoethyl chain introduces conformational flexibility to the molecule [17]. This flexibility is quantified by the rotatable bond count of ten, indicating multiple sites where bond rotation can occur without breaking covalent bonds [17]. The rotatable bonds primarily involve the ester chain, the propoxy group, and the diethylamino substituents [17].
The propoxy group attached to the benzene ring adopts an extended conformation that projects away from the aromatic plane [1] [2]. This spatial arrangement contributes to the molecule's overall lipophilic character and influences its membrane penetration properties [14].
The diethylamino group at the terminal end of the ester chain can adopt various conformations due to the flexibility of the ethyl substituents [1] [2]. The nitrogen atom exhibits sp3 hybridization, creating a tetrahedral geometry around the amino center [1] [2].
The hydrogen bonding capacity of propoxycaine hydrochloride includes two hydrogen bond donor sites and five hydrogen bond acceptor sites [17]. The donor sites are associated with the primary amine group on the benzene ring, while the acceptor sites include the ester oxygen atoms, the ether oxygen of the propoxy group, and the tertiary amine nitrogen [17].
Geometric Parameter | Value | Structural Implication |
---|---|---|
Rotatable Bond Count | 10 | High conformational flexibility |
Hydrogen Bond Donors | 2 | Limited donor capacity |
Hydrogen Bond Acceptors | 5 | Multiple acceptor sites |
Aromatic Ring Geometry | Planar | sp2 hybridized carbons |
Amine Geometry | Tetrahedral | sp3 hybridized nitrogen |
Propoxycaine hydrochloride is definitively classified as a para-aminobenzoic acid ester, belonging to the broader category of ester-type local anesthetic compounds [1] [3] [9]. This classification is based on the presence of the characteristic para-aminobenzoic acid structural motif, which consists of a benzoic acid derivative with an amino group positioned para to the carboxyl group [1] [3] [9].
The para-aminobenzoic acid ester classification distinguishes propoxycaine hydrochloride from amide-type local anesthetics, which contain an amide linkage instead of an ester bond [18] [20] [29]. This structural difference has significant implications for the compound's metabolic pathways and biological properties [18] [29].
The ester linkage in propoxycaine hydrochloride makes it susceptible to hydrolysis by plasma esterases, particularly pseudocholinesterase [18] [29]. This enzymatic cleavage results in the formation of para-aminobenzoic acid and the corresponding alcohol component [18] [29]. The rapid hydrolysis by plasma enzymes is a characteristic feature of para-aminobenzoic acid esters [18] [29].
The structural relationship to para-aminobenzoic acid is evident in the benzoic acid core structure with the amino group at the para position [1] [3] [19]. The modification involves esterification of the carboxyl group with 2-(diethylamino)ethanol and the addition of a propoxy group at the ortho position [1] [12] [19].
Within the para-aminobenzoic acid ester family, propoxycaine hydrochloride is distinguished by its specific substitution pattern, including the propoxy group and the diethylaminoethyl ester moiety [1] [12] [19]. These structural modifications differentiate it from other members of the same chemical class while maintaining the fundamental para-aminobenzoic acid ester framework [1] [12] [19].
Classification Criteria | Propoxycaine Hydrochloride | Structural Basis |
---|---|---|
Primary Classification | para-Aminobenzoic acid ester | Para-amino substituted benzoic acid |
Secondary Classification | Ester-type local anesthetic | Ester linkage present |
Metabolic Classification | Plasma esterase substrate | Hydrolyzable ester bond |
Structural Subtype | Propoxy-substituted derivative | Ortho-propoxy modification |
Functional Classification | Diethylaminoethyl ester | Specific ester alcohol component |
Propoxycaine hydrochloride exists as a white, odorless crystalline solid at room temperature [1]. The compound appears as fine needle crystals or crystalline powder with a characteristic white appearance [1]. However, analytical certificates from commercial suppliers indicate that the appearance can range from white to light brown in solid form [2], suggesting potential variability in commercial preparations.
The compound exhibits no distinct odor characteristics, making it organoleptically similar to many pharmaceutical hydrochloride salts [1]. The crystalline nature of propoxycaine hydrochloride contributes to its stability and handling properties in pharmaceutical formulations.
Propoxycaine hydrochloride demonstrates excellent water solubility, classified as "very soluble" in aqueous media [1]. This high water solubility is characteristic of hydrochloride salts of basic compounds and is essential for its pharmaceutical applications.
The detailed solubility profile reveals distinct behavior across different solvents. In polar organic solvents such as ethanol and chloroform, propoxycaine hydrochloride exhibits slight solubility [1]. Conversely, the compound is practically insoluble in ether [1], which is expected given the polar nature of the hydrochloride salt.
For pharmaceutical formulation purposes, propoxycaine hydrochloride shows excellent solubility in dimethyl sulfoxide (DMSO), with solubility exceeding 83 mg/mL (250.87 mM) [3]. When dissolved in water at a 2% concentration, the resulting solution exhibits a pH of 5.4 [1], indicating the acidic nature of the aqueous solution due to the hydrochloride salt formation.
The melting point of propoxycaine hydrochloride has been consistently reported across multiple authoritative sources. The United States Pharmacopeia (USP) specifies a melting range of 146-151°C [4], which serves as the official pharmaceutical standard. This range is corroborated by additional literature sources reporting melting points of 148-150°C [1] [5] [6].
The relatively narrow melting point range indicates good purity and crystalline uniformity of the compound. The melting point determination follows USP Class I methodology, providing standardized conditions for pharmaceutical quality control [4]. This temperature range is critical for pharmaceutical manufacturing processes and quality assurance protocols.
Propoxycaine hydrochloride exhibits notable sensitivity to environmental conditions, particularly light and air exposure. The compound discolors upon prolonged exposure to light and air [1] [7], which necessitates specific storage requirements for maintaining pharmaceutical quality.
The USP guidelines mandate storage in well-closed, light-resistant containers [4] [8] to prevent degradation. The compound demonstrates good chemical stability under recommended storage conditions when protected from light and moisture [5]. Storage recommendations specify maintenance at 4°C in sealed containers away from moisture [5] [2].
Studies on related local anesthetics indicate that photodegradation can lead to color changes and reduced efficacy [9] [10]. The stability profile requires careful consideration of packaging materials and storage conditions to maintain therapeutic integrity.
The pH behavior of propoxycaine hydrochloride solutions is characteristic of a basic drug salt. The compound has a predicted pKa of 8.96 for the strongest basic center [11] [12], indicating significant ionization at physiological pH values.
In aqueous solution, propoxycaine hydrochloride creates an acidic environment with a pH of 5.4 at 2% concentration [1]. This acidic pH results from the hydrochloride salt formation and influences the compound's stability and solubility characteristics. The Henderson-Hasselbalch relationship governs the ionization equilibrium, affecting the drug's pharmacological properties and formulation considerations.
The pH-dependent behavior impacts the compound's partition coefficient and membrane permeability, which are crucial factors in its anesthetic activity. At physiological pH (7.4), a significant portion of the compound exists in the ionized form, influencing its distribution and activity profile.
Propoxycaine hydrochloride exhibits characteristic ultraviolet absorption with specific absorptivities at 303 nm [4] [8]. The USP methodology specifies analysis of solutions containing 10 µg per mL in water using UV absorption method <197U> [4] [8]. The absorptivities at 303 nm, calculated on a dried basis, serve as an identification criterion with acceptable variation not exceeding 3.0% [4].
The UV-visible absorption characteristics are utilized for pharmaceutical identification and quantitative analysis. The absorption profile reflects the aromatic benzoate structure with characteristic electronic transitions. Spectrophotometric methods based on UV absorption have been developed for determination in pharmaceutical preparations [13].
The infrared absorption spectrum of propoxycaine hydrochloride provides definitive structural identification according to USP method <197K> [4] [8]. The IR spectrum exhibits characteristic absorption bands corresponding to functional groups including the ester carbonyl, aromatic ring vibrations, and amine hydrochloride salt formations.
The octanol-water partition coefficient (logP) of propoxycaine hydrochloride ranges from 2.6 to 2.89 [11] [12], indicating moderate lipophilicity. This parameter is crucial for understanding the compound's membrane permeability and pharmacokinetic behavior. The logP values were determined using computational methods including ChemAxon and ALOGPS algorithms [11] [12].
Additional predicted properties include a logS value of -2.2 [11] [12], indicating moderate water solubility consistent with experimental observations. The compound contains 2 hydrogen bond donors and 5 hydrogen bond acceptors [14], contributing to its solubility and binding characteristics.
The polar surface area of 64.8 Ų [14] and 10 rotatable bonds [14] influence the compound's conformational flexibility and membrane permeation properties. These computational predictions align with the observed pharmaceutical behavior and support formulation development strategies.